

Technical Guide: Cyanopeptolin 954 vs. Nostopeptin BN920

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Compound of Interest

Compound Name: Cyanopeptolin 954

Cat. No.: B1249754

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Comparative Analysis of IC50 Potency and Protease Selectivity[1][2][3]

Executive Summary

Cyanopeptolin 954 (CP954) and **Nostopeptin BN920** (BN920) are cyclic depsipeptides belonging to the cyanopeptolin class, primarily isolated from cyanobacteria such as *Microcystis aeruginosa*. [1][2][3][4][5] While structurally homologous, they differ by a single halogenation event: CP954 is the chlorinated analog of BN920.

From a drug discovery perspective, both compounds are potent chymotrypsin inhibitors with nanomolar efficacy, yet they exhibit negligible activity against trypsin. [2][6] Contrary to the assumption that halogenation always enhances bioactivity, experimental data indicates that the non-chlorinated **Nostopeptin BN920** is slightly more potent (IC50: 31 nM) than **Cyanopeptolin 954** (IC50: 45 nM) against bovine chymotrypsin.

Chemical Identity & Structural Divergence[1][2][3][4]

The core structural scaffold of both compounds relies on the Ahp (3-amino-6-hydroxy-2-piperidone) moiety, a hallmark of cyanopeptolins that facilitates the formation of the 19-

membered depsipeptide ring.[4]

Feature	Cyanopeptolin 954	Nostopeptin BN920
Molecular Weight	954 Da	920 Da
Molecular Formula	C46H63N8O12Cl	C46H64N8O12
Key Structural Difference	Chlorinated: Contains 3'-chloro-N-Me-L-Tyr at position 7.[1][2][3][4]	Non-chlorinated: Contains N-Me-L-Tyr at position 7.[2][3][4]
Primary Source	Microcystis aeruginosa (e.g., strain NIVA Cya 43)	Nostoc sp., Microcystis aeruginosa
Biosynthetic Relationship	Product of halogenase activity on the BN920 scaffold.	Precursor or non-halogenated variant.

Structural Insight: The presence of the chlorine atom on the tyrosine residue in CP954 introduces steric bulk and alters the electronic properties of the aromatic ring. In this specific scaffold, these changes result in a minor reduction in binding affinity to the chymotrypsin active site compared to the unsubstituted BN920.

Biological Performance: IC50 Comparison

The following data is derived from direct comparative assays using bovine enzymes. The inhibition profile is characterized by high selectivity for chymotrypsin over trypsin.

Table 1: Protease Inhibition Profile (IC50)[2]

Target Enzyme	Cyanopeptolin 954	Nostopeptin BN920	Selectivity Ratio
Chymotrypsin (Bovine)	45 nM (4.1 ng/mL)	31 nM (3.0 ng/mL)	BN920 is ~1.45x more potent
Trypsin (Bovine)	> 17,000 nM (> 15.9 µg/mL)	> 11,000 nM (> 10.6 µg/mL)	Highly Selective (No Inhibition)
Elastase	Not Reported (Primary Study)	~11.0 µg/mL (Related analogs)*	Low / Inactive

*Note: Elastase data refers to structurally related Nostopeptins (e.g., Nostopeptin B). Specific data for BN920 against elastase is often secondary to chymotrypsin activity.

Mechanistic Interpretation[7]

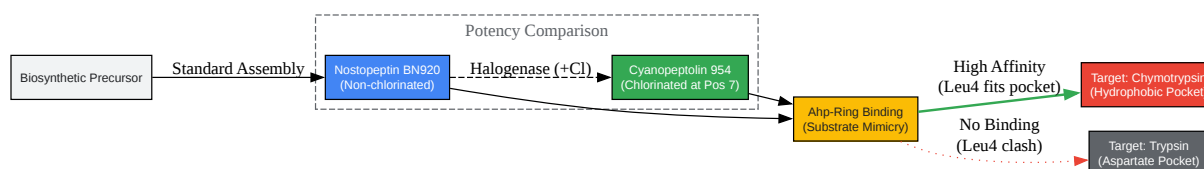
- **Selectivity Driver:** The specificity for chymotrypsin over trypsin is dictated by the residue at Position 4. In both CP954 and BN920, this position is occupied by L-Leucine.
 - Trypsin Inhibitors typically possess a basic residue (Arg/Lys) at Position 4 to interact with the Aspartate in the trypsin specificity pocket.
 - Chymotrypsin Inhibitors (like CP954/BN920) utilize hydrophobic residues (Leu/Phe) to complement the hydrophobic pocket of chymotrypsin.
- **Potency Difference:** The 31 nM vs 45 nM difference suggests that the chlorine atom on the N-Me-Tyr residue of CP954 may cause slight steric clashes or unfavorable electrostatic interactions within the S1/S2 subsites of the enzyme, rendering the tighter-binding BN920 the superior inhibitor in vitro.

Mechanism of Action (MOA)

The inhibition mechanism follows a non-covalent, competitive mode typical of Ahp-cyclodepsipeptides.

Pathway Visualization

The following diagram illustrates the structural logic dictating the selectivity of these compounds.



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Caption: Biosynthetic relationship and selective inhibition mechanism. Note the divergence in potency driven by the chlorination state.

Experimental Protocol: Validating IC50

To replicate the IC50 values cited above, the following colorimetric enzyme inhibition assay is recommended. This protocol ensures self-validation through the use of internal controls.

Materials

- Enzyme: Bovine Pancreatic Chymotrypsin (Type II).
- Substrate:
 - Succinyl-Gly-Gly-Phe-
 - nitroanilide (SGGP-pNA). Cleavage releases p-nitroaniline (yellow).
- Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM CaCl₂.
- Detection: Microplate reader (Absorbance at 405 nm).

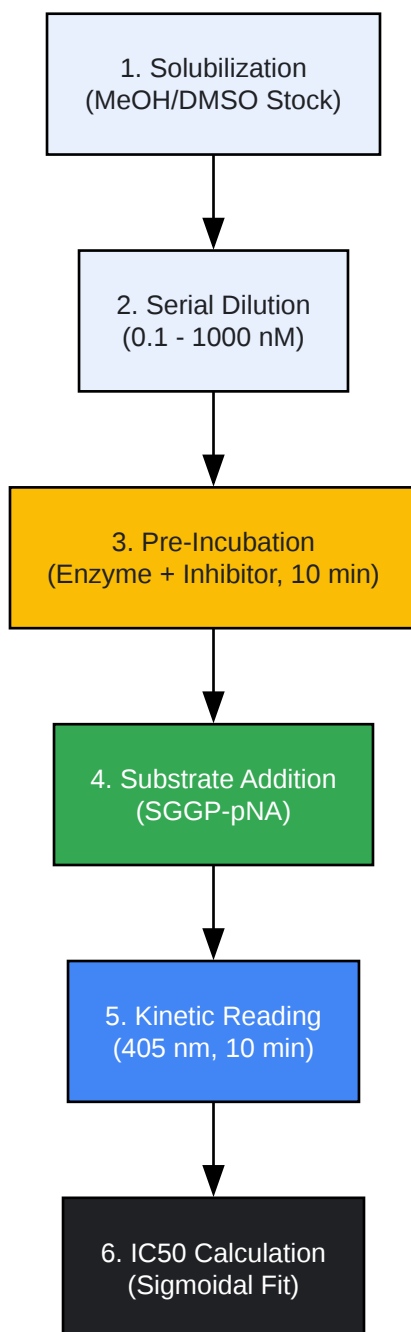
Step-by-Step Workflow

- Preparation of Stocks:
 - Dissolve CP954 and BN920 in MeOH or DMSO to create 1 mM stock solutions.
 - Prepare serial dilutions (0.1 nM to 1000 nM) in the assay buffer.
- Pre-Incubation (Equilibrium Phase):
 - Mix 10 μ L of inhibitor dilution with 10 μ L of Chymotrypsin solution (0.1 mg/mL).
 - Incubate at 25°C for 10 minutes. Critical: This allows the inhibitor to access the active site before the substrate competes.

- Reaction Initiation:
 - Add 180 μ L of substrate solution (0.5 mM SGGP-pNA).
 - Immediately begin kinetic reading.
- Data Acquisition:
 - Measure

Absorbance/min at 405 nm for 10 minutes.
 - Calculate % Inhibition relative to the "No Inhibitor" control (Vehicle only).
- Calculation:
 - Plot % Inhibition vs. Log[Concentration].
 - Fit data to a non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Workflow Diagram



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Caption: Kinetic assay workflow for determining IC₅₀ values of cyanopeptolins against serine proteases.

References

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